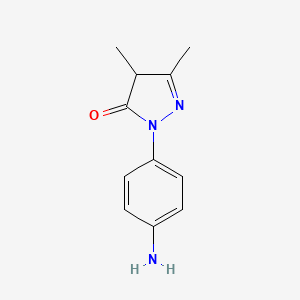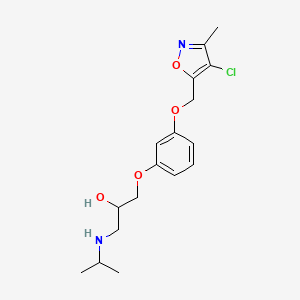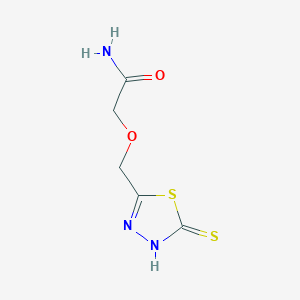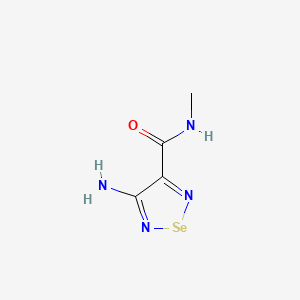
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- typically involves multi-step organic reactions. Common starting materials include substituted anilines and sulfonamides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production. Purification methods like crystallization, distillation, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazolines.
Aplicaciones Científicas De Investigación
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the sulfonamide and other substituents.
Sulfonamides: A class of compounds containing the sulfonamide group, known for their antibacterial properties.
Chloroquinazolines: Quinazoline derivatives with chlorine substituents, often studied for their biological activities.
Uniqueness
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
75787-40-5 |
|---|---|
Fórmula molecular |
C10H11ClN4O4S |
Peso molecular |
318.74 g/mol |
Nombre IUPAC |
7-chloro-3-(dimethylamino)-2,4-dioxo-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H11ClN4O4S/c1-14(2)15-9(16)5-3-8(20(12,18)19)6(11)4-7(5)13-10(15)17/h3-4H,1-2H3,(H,13,17)(H2,12,18,19) |
Clave InChI |
FIYDWCMKQAUBIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N1C(=O)C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)






![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)




